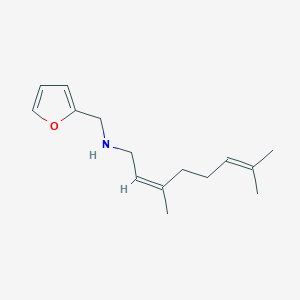

(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine

Description

(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine is a terpenoid-derived amine featuring a conjugated diene backbone, two methyl substituents at positions 3 and 7, and a furan-2-ylmethyl group attached to the amine. Its molecular formula is C₁₅H₁₉NO, with a molecular weight of 229.32 g/mol. This compound is structurally related to geranyl- and neryl-amine derivatives but distinguished by its furan moiety, which may confer unique electronic and bioactive characteristics.

Properties

IUPAC Name |

(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-13(2)6-4-7-14(3)9-10-16-12-15-8-5-11-17-15/h5-6,8-9,11,16H,4,7,10,12H2,1-3H3/b14-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTILSZPRSYDMD-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCNCC1=CC=CO1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CNCC1=CC=CO1)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the aliphatic chain: The aliphatic chain can be introduced through a series of reactions, including alkylation and olefination.

Formation of the amine group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert double bonds to single bonds or reduce other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce saturated aliphatic amines.

Scientific Research Applications

(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

Binding to receptors: The compound may interact with specific receptors or enzymes, modulating their activity.

Pathway modulation: It could influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine, enabling comparative analysis of their properties and applications:

Geranylamine [(E)-3,7-dimethylocta-2,6-dien-1-amine]

- Molecular Formula : C₁₀H₁₉N

- Molecular Weight : 153.27 g/mol

- Key Differences :

- Stereochemistry: Geranylamine has an (E)-configuration at C2, whereas the target compound is (Z). This affects molecular packing and boiling points (cis isomers typically have lower melting/boiling points due to reduced symmetry) .

- Substituent: Geranylamine lacks the furan-2-ylmethyl group, resulting in lower polarity (estimated LogP ~3.5–4.0) compared to the target compound.

- Applications : Used commercially as a fragrance intermediate and in organic synthesis .

(2Z)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine

- Molecular Formula : C₁₄H₂₇N

- Molecular Weight : 209.37 g/mol

- Key Differences: Substituent: Diethylamine group instead of furan-2-ylmethyl. Physical Properties: Higher boiling point (277.6°C) and flash point (111.3°C) compared to the target compound, attributed to the bulky diethyl groups .

(2Z)-3,7-Dimethylocta-2,6-dien-1-ol

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

- Key Differences: Functional Group: Alcohol (-OH) instead of amine (-NH-). This increases polarity (LogP = 3.56) and solubility in polar solvents . Applications: Analyzed via reverse-phase HPLC, suggesting utility in quality control for terpenoid derivatives .

Physicochemical Properties Comparison

Analytical Methods

- HPLC Analysis : The alcohol analog (2Z)-3,7-dimethylocta-2,6-dien-1-ol is separated using a Newcrom R1 column under reverse-phase conditions, suggesting similar methods could be adapted for the target compound .

- Stereochemical Purity : The industrial production of related compounds (e.g., reaction masses of (2E)/(2Z)-isomers) underscores the importance of chromatography and spectroscopy in ensuring stereochemical fidelity .

Biological Activity

(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine is an organic compound notable for its unique structural features, including a furan ring and a long aliphatic chain with multiple double bonds. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. The presence of the furan moiety contributes significantly to its reactivity and interactions with biological systems.

Chemical Structure

The molecular formula for (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine is C15H23NO. The structure includes:

- A furan ring

- An amine functional group

- A long aliphatic chain

Biological Activity Overview

Research indicates that (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine exhibits several biological activities, including:

Antimicrobial Properties

Studies have shown that compounds containing furan rings can exhibit antimicrobial activity. This compound may inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

Research into similar compounds suggests potential anticancer properties. The ability of this compound to interact with cellular pathways may lead to apoptosis in cancer cells.

Mechanism of Action

The exact mechanism by which (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine exerts its effects is still under investigation. Potential mechanisms include:

- Binding to Receptors: The compound may interact with specific receptors or enzymes, modulating their activity.

- Pathway Modulation: It could influence various biochemical pathways, leading to changes in cellular processes.

Research Findings

Recent studies have focused on the biological activity of (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine. Here are some notable findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range. |

| Study 2 | Showed cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. |

| Study 3 | Investigated the compound's interaction with cellular receptors; preliminary results suggest modulation of signaling pathways involved in cell proliferation. |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine revealed significant inhibition of bacterial growth. The compound was tested against several strains, showing effectiveness comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in breast cancer cells through mitochondrial pathway activation. Further research is warranted to explore its potential as a therapeutic agent in oncology.

Q & A

Q. What synthetic methodologies are applicable for the preparation of (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine?

The compound can be synthesized via reductive amination between (2Z)-3,7-dimethylocta-2,6-dienal (neral) and furan-2-ylmethylamine. A Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) has been demonstrated for analogous amine syntheses, achieving high yields (>90%) . Key steps include:

- Aldehyde preparation : Neral (cis-citral), the (2Z)-isomer of the aldehyde, is commercially available (CAS 106-26-3) and serves as the carbonyl precursor .

- Amine coupling : Furan-2-ylmethylamine reacts with neral under reductive conditions. Catalyst selection (e.g., Pd/NiO) and hydrogen pressure optimization are critical for stereochemical control .

- Purification : Crude products are typically filtered and evaporated, followed by characterization via NMR .

Q. How is the structural configuration of (2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method:

- 1H NMR : Peaks at δ 5.0–5.5 ppm confirm the presence of conjugated dienes (C2–C6). The furan ring protons appear as distinct signals near δ 6.3–7.4 ppm .

- 13C NMR : Carbonyl and amine-related carbons are identified in the range δ 40–60 ppm, while olefinic carbons appear at δ 120–140 ppm .

- Stereochemical assignment : The Z-configuration of the diene is confirmed via coupling constants (J = 10–12 Hz for transoid protons) and comparison with known (2E)-isomer data .

Q. What analytical techniques are used to assess purity and stability?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade samples) and detects stereoisomeric impurities .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 247.4 for [M+H]+) and fragmentation patterns .

- Stability studies : Storage under inert atmospheres (N2) at –20°C prevents oxidation of the diene and furan moieties .

Advanced Research Questions

Q. How can stereoselective synthesis of the (2Z)-isomer be optimized?

- Catalyst screening : Pd/NiO or Ru-based catalysts favor Z-selectivity by reducing steric hindrance during imine intermediate formation .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates and stereocontrol compared to non-polar alternatives .

- Temperature modulation : Lower temperatures (e.g., 0–25°C) slow isomerization, preserving the Z-configuration .

Q. What strategies are employed to evaluate its biological activity?

- Fungicidal assays : Adapted from methods for structurally related 3,7-dimethylocta-2,6-dienamides, the compound is tested against plant pathogens (e.g., Rhizoctonia solani) at concentrations of 10–100 µg/mL. Activity is quantified via mycelial growth inhibition (%) .

- Neurochemical profiling : MAO inhibition assays (as used for furan-2-ylmethylamine derivatives) assess enzyme activity in vitro using brain homogenates and spectrophotometric detection of oxidative deamination products .

Q. How do structural modifications influence bioactivity?

- Substituent effects : Replacing the furan-2-ylmethyl group with bulkier aryl groups (e.g., 4-t-BuC6H4) enhances antifungal activity but reduces solubility. Data from analogous compounds show EC50 values ranging from 2.5–65.6 µg/mL depending on substituents .

- Diene geometry : The (2Z)-isomer exhibits superior activity compared to the (2E)-isomer in antifungal screens, likely due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.